![molecular formula C17H19NO B14220617 [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol CAS No. 596104-99-3](/img/structure/B14220617.png)
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a four-membered azetidine ring, which is substituted with benzyl and phenyl groups, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol typically involves the enantioselective addition of nucleophiles to azetidinone derivatives. One common method includes the use of lithium dialkylcuprates for the diastereoselective 1,4-addition to azetidinone, followed by reduction to yield the desired alcohol . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors to enhance efficiency and yield. The use of continuous flow microreactors allows for better control over reaction parameters, leading to more sustainable and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Further reduction to amines or other alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar structural features but different functional groups.
(2S,3R)-2-bromo-3-hydroxysuccinate: Shares the azetidine ring but differs in substituents and reactivity.
Uniqueness
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a chiral building block make it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
596104-99-3 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-13-17-16(15-9-5-2-6-10-15)12-18(17)11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2/t16-,17+/m0/s1 |
InChI Key |
BNJWNPKWNPROAP-DLBZAZTESA-N |
Isomeric SMILES |
C1[C@H]([C@H](N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



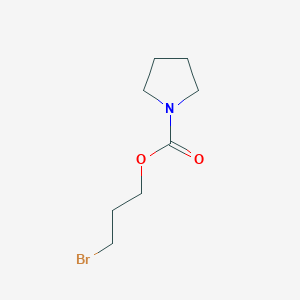
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
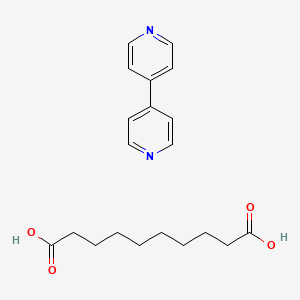

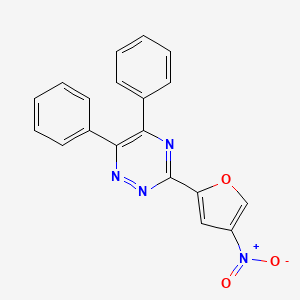
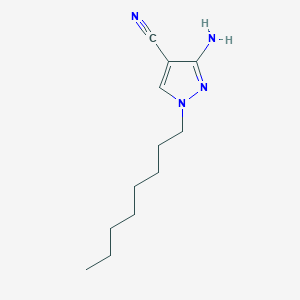
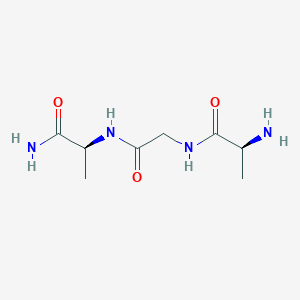
![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)
![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
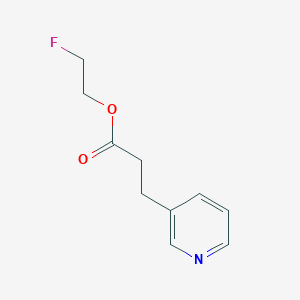
![1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14220622.png)
